Slower Oxidative Degradation Kinetics vs. Shorter-Chain and Meta-Substituted Pyridinium Chlorides
In a direct comparative study under photo-Fenton-like oxidative conditions, 1-hexyl-4-methylpyridinium chloride (pPyH) exhibited the slowest pseudo-first-order degradation rate constant (k) among five structurally related pyridinium chlorides [1]. The degradation rate followed the order: 1-ethyl-3-methylpyridinium chloride (mPyE, k = 1.89 × 10⁻² min⁻¹) > 1-butyl-3-methylpyridinium chloride (mPyB, k = 1.78 × 10⁻² min⁻¹) > 1-ethyl-4-methylpyridinium chloride (pPyE, k = 1.63 × 10⁻² min⁻¹) > 1-butyl-4-methylpyridinium chloride (pPyB, k = 1.60 × 10⁻² min⁻¹) > target compound (pPyH, k = 1.54 × 10⁻² min⁻¹) [1]. This indicates that the longer hexyl chain and para-methyl substitution confer greater resistance to hydroxyl radical attack compared to shorter alkyl chains or meta-substituted isomers [1].
| Evidence Dimension | Pseudo-first-order degradation rate constant (k, min⁻¹) under photo-Fenton-like oxidation |
|---|---|
| Target Compound Data | k = 1.54 × 10⁻² min⁻¹ |
| Comparator Or Baseline | pPyB: k = 1.60 × 10⁻² min⁻¹; pPyE: k = 1.63 × 10⁻² min⁻¹; mPyB: k = 1.78 × 10⁻² min⁻¹; mPyE: k = 1.89 × 10⁻² min⁻¹ |
| Quantified Difference | Target degrades 3.8% slower than pPyB, 5.5% slower than pPyE, 13.5% slower than mPyB, and 18.5% slower than mPyE |
| Conditions | UV light-assisted photo-Fenton-like advanced oxidation process in aqueous solution; kinetic rate constants determined via percentage removal and pseudo-first-order modeling |
Why This Matters
For applications involving oxidative environments (e.g., in-situ chemical oxidation, wastewater treatment optimization) or where long-term chemical stability is required, the hexyl-substituted variant offers quantifiably prolonged persistence, reducing the frequency of replenishment or unintended degradation.
- [1] Ashtaputrey, S. D., & Agrawal, P. (2025). Experimental and theoretical study of photo-fenton-like degradation of pyridinium based ionic liquids. Journal of Environmental Chemical Engineering, 13(4), 115571. View Source
